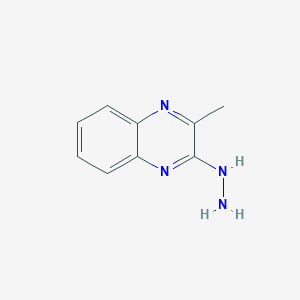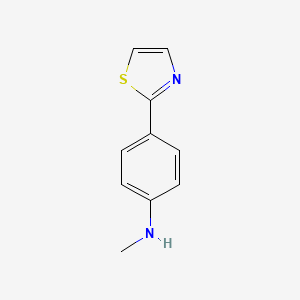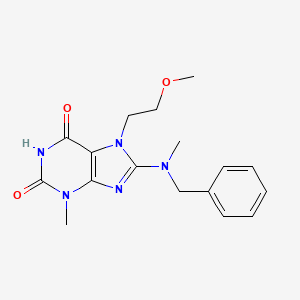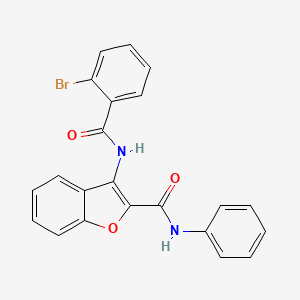
4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyran ring, which is a six-membered ring with one oxygen atom . The presence of the isopropylthio group suggests that the compound might have some sulfur-related properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the introduction of the isopropylthio group. The exact synthesis would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and pyran rings would likely make the compound fairly rigid, and the isopropylthio group could potentially participate in various interactions depending on its position in the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the azetidine ring might be susceptible to reactions involving the nitrogen atom, and the isopropylthio group could potentially be involved in sulfur-related reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyran rings might affect its solubility and stability, and the isopropylthio group could influence its reactivity .Scientific Research Applications
Synthesis and Characterization
- A study presented the synthesis and characterization of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one. These derivatives were evaluated for their antimicrobial activities against different microorganisms, showing promising antibacterial activities against specific bacterial strains (Chopde, Meshram, & Pagadala, 2012).
- Novel derivatives containing 2-azitidinones and 1,3,4 oxadiazoles were synthesized and their structures characterized. These compounds showed significant antimicrobial activity, further highlighting the potential of azetidinone-based compounds in developing new antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).
Biological Activity
- Research on phenyl pyrazoline derivatives synthesized from azetidinone compounds revealed their antimicrobial properties. The study demonstrated how modifications in the chemical structure could influence biological activity, underscoring the importance of structural optimization in drug development (Shah & Patel, 2012).
- Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the versatility of azetidinone-related compounds in targeting various biological pathways (Rahmouni et al., 2016).
Antimicrobial and Anticancer Applications
- The synthesis of azetidin-2-one containing pyrazoline derivatives and their evaluation for antimicrobial activity reflect the ongoing interest in azetidinone compounds for developing new antimicrobial therapies (Shailesh, Pankaj, & Patel Amr, 2012).
- Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-inflammatory agents, further expanding the therapeutic applications of azetidinone-related compounds (Pettinari et al., 2006).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
6-methyl-4-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13(2)26-18-6-4-15(5-7-18)9-19(22)21-11-17(12-21)25-16-8-14(3)24-20(23)10-16/h4-8,10,13,17H,9,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJVOBCAODROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)




![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)




